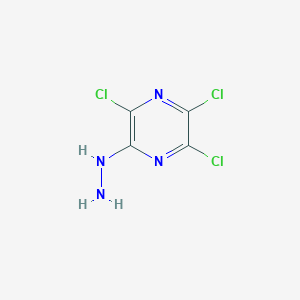
2,3,5-Trichloro-6-hydrazinylpyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5-Trichloro-6-hydrazinylpyrazine is a chemical compound with the molecular formula C4H3Cl3N4 . It is characterized by the presence of three chlorine atoms and a hydrazinyl group attached to a pyrazine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trichloro-6-hydrazinylpyrazine typically involves the chlorination of pyrazine derivatives followed by the introduction of the hydrazinyl group. One common method involves the reaction of 2,3,5-trichloropyrazine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .
化学反応の分析
Types of Reactions
2,3,5-Trichloro-6-hydrazinylpyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to the formation of various substituted pyrazines .
科学的研究の応用
2,3,5-Trichloro-6-hydrazinylpyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 2,3,5-Trichloro-6-hydrazinylpyrazine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing new therapeutic agents .
類似化合物との比較
Similar Compounds
2,3,5-Trichloropyrazine: Lacks the hydrazinyl group but shares the trichloropyrazine core.
2,3,6-Trichloropyrazine: Similar structure with chlorine atoms at different positions.
2,3,5-Trichloro-6-methylpyrazine: Contains a methyl group instead of a hydrazinyl group.
Uniqueness
2,3,5-Trichloro-6-hydrazinylpyrazine is unique due to the presence of both trichloro and hydrazinyl groups, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C4H3Cl3N4 |
|---|---|
分子量 |
213.45 g/mol |
IUPAC名 |
(3,5,6-trichloropyrazin-2-yl)hydrazine |
InChI |
InChI=1S/C4H3Cl3N4/c5-1-2(6)10-4(11-8)3(7)9-1/h8H2,(H,10,11) |
InChIキー |
BIIAWAMZGVBRAF-UHFFFAOYSA-N |
正規SMILES |
C1(=C(N=C(C(=N1)Cl)Cl)Cl)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


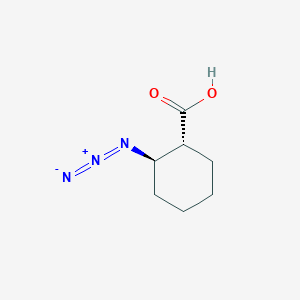
![4-[(1R)-1-aminoethyl]-N,N-diethylaniline](/img/structure/B13525593.png)
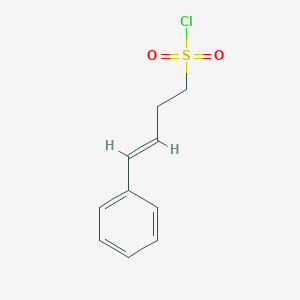
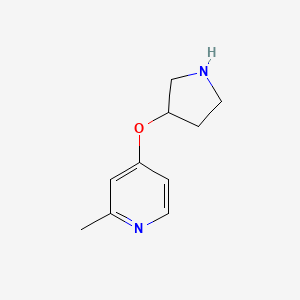
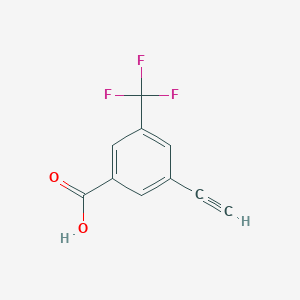
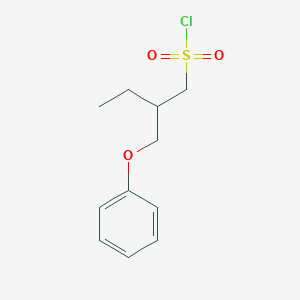
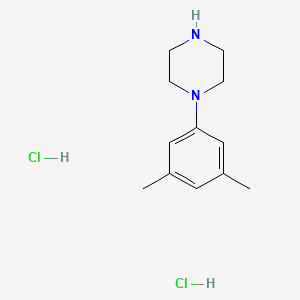
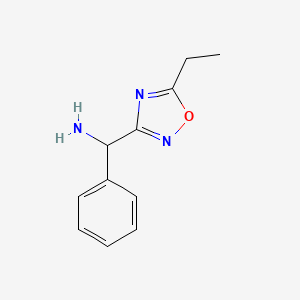
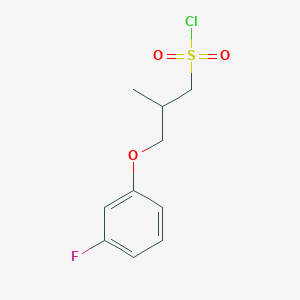
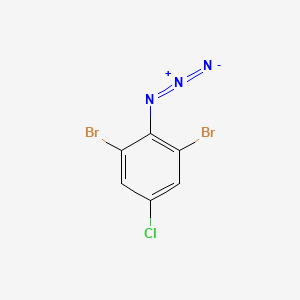
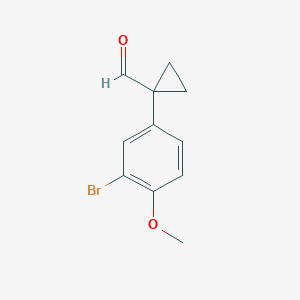
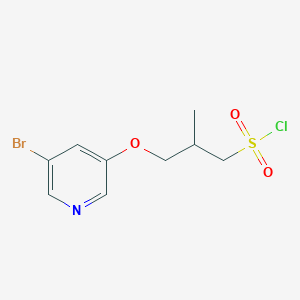
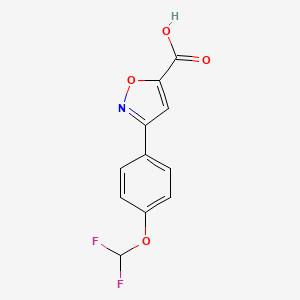
![8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-amine](/img/structure/B13525656.png)
